molecular formula C8H4FNO2 B1586625 2-Cyano-5-fluorobenzoic acid CAS No. 518070-24-1

2-Cyano-5-fluorobenzoic acid

Cat. No.: B1586625
CAS No.: 518070-24-1
M. Wt: 165.12 g/mol
InChI Key: MUQWLBDSRBARGV-UHFFFAOYSA-N
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Description

2-Cyano-5-fluorobenzoic acid is a benzoic acid derivative featuring a cyano group (-CN) at the 2-position and a fluorine atom (-F) at the 5-position of the aromatic ring. Its molecular formula is C₈H₄FNO₂, with an average molecular weight of 165.12 g/mol and a monoisotopic mass of 147.01 g/mol . The compound’s structure combines electron-withdrawing groups (cyano and fluorine), enhancing its acidity compared to unsubstituted benzoic acid. This compound is of interest in pharmaceutical and agrochemical synthesis due to its reactive cyano group, which can participate in hydrolysis, nucleophilic substitution, or act as a precursor for heterocyclic systems.

Properties

IUPAC Name

2-cyano-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQWLBDSRBARGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380948
Record name 2-cyano-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518070-24-1
Record name 2-cyano-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-fluorobenzoic acid typically involves the reaction of sodium nitrite with methyl ester . One common method includes the bromination of 2,6-dichloro-3-fluorobenzonitrile using N-bromosuccinimide (NBS) in concentrated sulfuric acid, followed by a halogen-metal exchange reaction with a Grignard reagent and subsequent reaction with carbon dioxide . This method is advantageous due to its high yield and relatively simple steps.

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The cyano and fluorine groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of substituted benzoic acids.

    Reduction: Formation of 2-amino-5-fluorobenzoic acid.

    Oxidation: Formation of carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 2-Cyano-5-fluorobenzoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Observations:

Acidity: The cyano and fluorine groups in this compound create a stronger electron-withdrawing effect than amino (-NH₂) or hydroxy (-OH) substituents, resulting in higher acidity compared to 2-amino-5-chlorobenzoic acid (pKa ~1.5 vs. ~4.5 for amino derivatives) .

Reactivity: The cyano group enables nucleophilic attack or hydrolysis to carboxylic acid derivatives, distinguishing it from 2-fluoro-5-formylbenzoic acid, where the formyl group (-CHO) participates in condensation reactions .

Thermal Stability: Amino and hydroxy derivatives (e.g., 2-amino-5-chlorobenzoic acid, mp 209–213°C) exhibit higher melting points than cyano- or formyl-substituted analogs due to hydrogen bonding .

Hazards: Fluorinated benzoic acids with hydroxy groups (e.g., 2-fluoro-5-hydroxybenzoic acid) pose significant skin and eye irritation risks, whereas cyano derivatives require precautions against inhalation toxicity .

Biological Activity

2-Cyano-5-fluorobenzoic acid (2C5FBA) is an aromatic carboxylic acid derivative notable for its potential in medicinal chemistry and organic synthesis. This compound has garnered attention due to its unique structural features, which include a cyano group and a fluorine atom at the 2 and 5 positions of the benzene ring, respectively. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the molecular formula C_9H_6FNO_2 and a molecular weight of 181.15 g/mol. The synthesis typically involves nucleophilic substitution reactions where the cyano group replaces a hydrogen atom on the aromatic ring. Methods may include the use of sodium hydroxide or potassium hydroxide as reagents, with potential oxidation or reduction steps depending on the desired derivatives.

The biological activity of 2C5FBA is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. This interaction can influence cellular processes, potentially altering gene expression and metabolic pathways. Notably, the compound can produce cyanide upon reaction with nitrogen, highlighting its toxicological implications.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects due to enhanced lipophilicity from halogenated groups, which may improve cell membrane penetration.
  • Anti-inflammatory Activity : Analogous compounds have shown promise in reducing inflammation, suggesting that 2C5FBA may possess similar properties.
  • Enzyme Inhibition : Investigations into enzyme interactions have indicated potential inhibitory effects, which could be leveraged in drug development.

Study 1: Pharmacokinetics and Metabolic Stability

A study evaluated the pharmacokinetic properties of related compounds in rats. It was found that certain derivatives exhibited good exposure in both plasma and brain tissues after intraperitoneal dosing. This suggests that modifications to the structure can enhance bioavailability and efficacy .

Study 2: Structure-Activity Relationship (SAR)

An analysis of various substituted benzoic acids, including 2C5FBA, revealed significant insights into their structure-activity relationships (SAR). Substituents at specific positions on the phenyl ring were found to modulate potency significantly. For instance, methyl substitutions at certain positions led to reduced activity, while other halogenated derivatives maintained or enhanced their biological effects .

Data Table: Biological Activities of this compound Derivatives

CompoundActivity TypeEC50 (µM)Reference
This compoundAntimicrobial20.0
3-Cyano-5-fluoro-N-arylbenzamideNon-competitive antagonist15.0
Dihydroquinazolinone derivativeAntiparasitic0.010

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyano-5-fluorobenzoic acid
Reactant of Route 2
2-Cyano-5-fluorobenzoic acid

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